2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole is a pharmacologically active compound known for its role as an alpha-2 adrenergic receptor antagonist. It has been studied extensively for its potential therapeutic applications, particularly in the fields of neuroscience and cardiovascular research. The compound is characterized by its ability to modulate neurotransmitter release and influence various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazoline ring: This step involves the cyclization of a suitable precursor to form the imidazoline ring, which is a key structural component of this compound.
Introduction of the oxazoline moiety: The oxazoline ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of idazoxan. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different pharmacological properties.
Scientific Research Applications
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Neuroscience: It is used to study the role of alpha-2 adrenergic receptors in neurotransmitter release and synaptic plasticity.
Cardiovascular Research: The compound is investigated for its effects on blood pressure regulation and heart rate.
Psychiatry: this compound is explored for its potential in treating psychiatric disorders such as depression and anxiety.
Pharmacology: It serves as a tool compound to understand receptor-ligand interactions and receptor signaling pathways.
Mechanism of Action
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole exerts its effects primarily by antagonizing alpha-2 adrenergic receptors. This leads to an increase in the release of norepinephrine and other neurotransmitters. The compound also influences various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cellular responses to hormones and neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar pharmacological properties.
Rauwolscine: A compound structurally related to yohimbine, also acting as an alpha-2 adrenergic receptor antagonist.
Atipamezole: A selective alpha-2 adrenergic receptor antagonist used in veterinary medicine.
Uniqueness
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole is unique in its high selectivity for alpha-2 adrenergic receptors and its ability to cross the blood-brain barrier, making it particularly useful for central nervous system studies. Its enantiomeric purity also contributes to its distinct pharmacological profile compared to other similar compounds.
Properties
CAS No. |
84687-15-0 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13)/t10-/m1/s1 |
InChI Key |
HPMRFMKYPGXPEP-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN=C(N1)[C@H]2COC3=CC=CC=C3O2 |
SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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